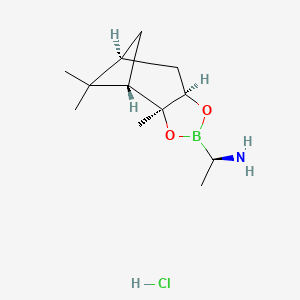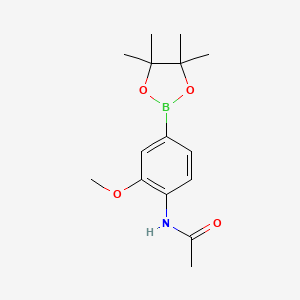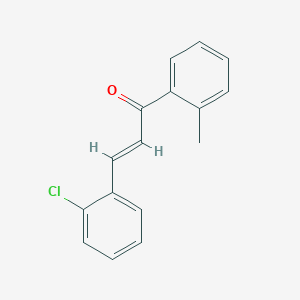
3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine
Vue d'ensemble
Description
3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine, or 3-ACPC, is a heterocyclic compound that is widely used in scientific research applications. It is a versatile compound that can be used in synthesis, as a reagent, and as a building block in organic synthesis. 3-ACPC has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, it has been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. Furthermore, 3-ACPC has been used as a reagent in the synthesis of heterocyclic compounds and as a building block in the synthesis of polymers and other materials.
Applications De Recherche Scientifique
3-ACPC has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. It has also been used in the synthesis of heterocyclic compounds and as a building block in the synthesis of polymers and other materials. Additionally, 3-ACPC has been used as a reagent in the synthesis of organometallic compounds and as a catalyst in the synthesis of organic compounds.
Mécanisme D'action
3-ACPC is an electrophilic reagent that can be used to form covalent bonds with electron-rich substrates. The reaction mechanism involves the formation of a carbocation intermediate, which is then attacked by the electron-rich substrate. This reaction results in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
3-ACPC has been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. These compounds can have a variety of biochemical and physiological effects on living organisms. For example, they can act as agonists or antagonists of certain receptors, modulate enzyme activity, or affect cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3-ACPC has several advantages for use in lab experiments. It is a versatile compound that can be used in synthesis, as a reagent, and as a building block in organic synthesis. It is also relatively inexpensive and readily available. However, it can be difficult to handle due to its high volatility and reactivity. Additionally, it can be toxic if not handled properly.
Orientations Futures
There are several potential future directions for 3-ACPC. It could be used in the synthesis of more complex compounds, such as peptides, peptidomimetics, and other bioactive compounds. Additionally, it could be used as a reagent in the synthesis of organometallic compounds and as a catalyst in the synthesis of organic compounds. Finally, it could be used in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
azetidin-1-yl-(6-chloropyridazin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-3-2-6(10-11-7)8(13)12-4-1-5-12/h2-3H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSOEZLRKRZAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705518 | |
| Record name | (Azetidin-1-yl)(6-chloropyridazin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine | |
CAS RN |
919784-75-1 | |
| Record name | (Azetidin-1-yl)(6-chloropyridazin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Amino-1-(4-methylphenyl)ethyl]diethylamine](/img/structure/B3167375.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline](/img/structure/B3167386.png)

![2-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B3167390.png)



![2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline](/img/structure/B3167421.png)
![N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3167425.png)


![4-{[(3-methoxypropyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3167438.png)
